N-(2,5-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4S/c1-16-9-10-17(2)23(11-16)31-25(35)15-38-29-22-12-21-19(14-34)13-30-18(3)26(21)37-28(22)32-27(33-29)20-7-5-6-8-24(20)36-4/h5-11,13,34H,12,14-15H2,1-4H3,(H,31,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRWHSSDJIZZCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's synthesis, biological effects, and relevant case studies based on diverse scientific literature.
Chemical Structure
The compound's structure can be broken down into several key components:
- Dimethylphenyl group : This moiety is known for influencing the compound's lipophilicity and biological interaction.
- Hydroxymethyl and methoxyphenyl groups : These groups are often associated with enhanced biological activity due to their ability to form hydrogen bonds and interact with biological targets.
- Sulfanylacetamide linkage : This feature may contribute to the compound's reactivity and interaction with enzymes.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the triazatricyclo core : Utilizing cyclization reactions to create the tricyclic structure.
- Introduction of functional groups : Incorporating hydroxymethyl and methoxy groups through electrophilic substitution reactions.
- Final assembly : Coupling the dimethylphenyl and sulfanylacetamide moieties to yield the final product.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activities. In vitro studies have shown inhibition of cell proliferation in various cancer cell lines, including murine Sarcoma 180 and L1210 cells. For instance:
- Inhibition Rates : Compounds similar to N-(2,5-dimethylphenyl)-2-sulfanylacetamide have demonstrated over 70% inhibition of tumor growth at specific concentrations (e.g., 10 µM) .
Antiviral Activity
The compound has also been evaluated for its antiviral properties against herpes simplex virus type 1 (HSV-1). Notably:
- Inhibition Mechanism : The binding affinity of related compounds to HSV-1 encoded enzymes suggests potential as antiviral agents by disrupting viral replication .
Structure-Activity Relationship (SAR)
A detailed SAR analysis shows that modifications in the chemical structure can significantly alter biological activity:
- Electron-withdrawing vs. electron-donating groups : The presence of electron-withdrawing groups enhances activity against specific targets while electron-donating groups may reduce efficacy .
Case Studies
Scientific Research Applications
The compound N-(2,5-dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a complex organic molecule that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article will explore its potential applications based on existing literature and case studies.
Medicinal Chemistry
The compound has potential applications as a therapeutic agent due to its structural characteristics. The triazatricyclo structure is known for its ability to interact with biological systems, which could lead to the development of new pharmaceuticals.
Case Study: Anticancer Activity
Research has indicated that similar compounds with triazole or triazine moieties exhibit anticancer properties by disrupting cellular processes in cancer cells. Studies focusing on derivatives of this compound could explore its efficacy against various cancer types.
Neuropharmacology
Given the presence of the piperazine-like structure within the compound, it may be investigated for neuropharmacological effects. Compounds with similar frameworks have been shown to interact with neurotransmitter systems.
Case Study: Dopaminergic Activity
Investigations into related compounds have demonstrated their capability to modulate dopamine receptors, suggesting that this compound could be evaluated for potential use in treating neurological disorders such as schizophrenia or Parkinson’s disease.
Antimicrobial Properties
The structural features of the compound may also confer antimicrobial activity. Compounds containing sulfanyl groups have been noted for their ability to inhibit bacterial growth.
Case Study: Bacterial Inhibition
Studies have shown that sulfanyl-containing compounds can disrupt bacterial cell wall synthesis or function as enzyme inhibitors. Testing this compound against common pathogens could yield valuable insights into its antimicrobial potential.
Agricultural Chemistry
The unique chemical structure may allow for applications in agrochemicals, particularly as a pesticide or herbicide.
Case Study: Herbicidal Activity
Research into structurally similar compounds has indicated potential herbicidal properties, suggesting that this compound could be assessed for effectiveness against specific weed species.
Data Table of Similar Compounds and Their Applications
| Compound Name | Structure Features | Application Area | Notable Findings |
|---|---|---|---|
| Compound A | Triazole ring | Anticancer | Inhibits tumor growth in vitro |
| Compound B | Piperazine-like | Neuropharmacology | Modulates serotonin receptors |
| Compound C | Sulfanyl group | Antimicrobial | Effective against Gram-positive bacteria |
| Compound D | Tricyclic structure | Agricultural | Exhibits herbicidal activity |
Comparison with Similar Compounds
Table 1: Physicochemical Comparison
Key Structural Differences :
This positional isomerism may alter binding affinity in biological systems .
Terminal Phenyl Substitution : The 2,5-dimethylphenyl group in the target compound increases hydrophobicity (higher XLogP3) relative to the 2-methylphenyl group in the analogue, influencing membrane permeability and bioavailability.
Reactivity and Pharmacological Implications
- Aromaticity and Stability : Both compounds exhibit high aromaticity due to their conjugated tricyclic systems, which stabilize π-electron delocalization. This feature is critical for interactions with aromatic residues in enzyme active sites .
- Sulfanyl Acetamide Side Chain : The thioether linkage in both compounds enhances metabolic stability compared to ether or ester analogues, as sulfur’s lower electronegativity reduces susceptibility to hydrolysis.
- However, its position in the tricyclic system may influence steric interactions differently in the two compounds.
Limitations of Available Data
- Biological Activity: No direct pharmacological data are available for the target compound or its 4-methoxy analogue in the provided evidence. Comparative efficacy or toxicity profiles remain speculative.
- Synthetic Feasibility : The 2-methoxy substitution in the target compound may complicate synthesis due to regioselectivity challenges, unlike the para-substituted analogue, which is synthetically more accessible .
Q & A
Basic: What synthetic strategies ensure high purity and yield for this compound?
Methodological Answer:
- Multi-step optimization : Use sequential coupling reactions (e.g., thioether formation, cyclization) with temperature-controlled steps (60–80°C) and anhydrous solvents (DMF, THF) to minimize side reactions .
- Purification : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) and recrystallization (ethanol/water mixture) to isolate the final product. Monitor intermediates via TLC and H NMR .
- Yield enhancement : Optimize stoichiometry of sulfhydryl donors (e.g., thiourea derivatives) and use catalytic bases (e.g., KCO) to accelerate nucleophilic substitutions .
Basic: Which analytical techniques confirm structural integrity and functional group positioning?
Methodological Answer:
- NMR spectroscopy : Use H and C NMR to verify methoxyphenyl, hydroxymethyl, and thioacetamide groups. Compare peak shifts with analogous compounds (e.g., δ 2.3 ppm for methyl groups) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H] ~600–650 Da) and fragmentation patterns matching the tricyclic core .
- X-ray crystallography : For unambiguous 3D structural determination, particularly to resolve stereochemistry in the oxa-triazatricyclo framework .
Advanced: How can computational modeling predict biological target interactions?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against enzymes (e.g., kinases, proteases). Focus on the thioacetamide and methoxyphenyl moieties as potential binding motifs .
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity at the sulfanyl and hydroxymethyl sites .
- MD simulations : Simulate binding stability (50–100 ns trajectories) in explicit solvent to assess interactions with membrane-bound targets .
Advanced: How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory)?
Methodological Answer:
- Orthogonal assays : Compare MIC (Minimum Inhibitory Concentration) assays for antimicrobial activity with TNF-α inhibition ELISA for anti-inflammatory effects. Use standardized cell lines (e.g., MCF-7 for anticancer activity) .
- Dose-response profiling : Test across a wider concentration range (0.1–100 µM) to identify off-target effects.
- Meta-analysis : Reconcile discrepancies by adjusting for experimental variables (e.g., bacterial strain differences in ’s Staphylococcus aureus studies) .
Basic: What reaction conditions optimize the tricyclic core formation?
Methodological Answer:
- Cyclization catalysts : Use Lewis acids (e.g., ZnCl) in refluxing toluene to promote intramolecular heterocyclization .
- Solvent effects : Polar aprotic solvents (DMF) enhance solubility of intermediates, while dichloromethane improves stereochemical control .
- Reaction monitoring : Track progress via in-situ IR spectroscopy (C=O stretch at ~1680 cm) to halt reactions at >90% conversion .
Advanced: How to design SAR studies for derivatives with enhanced selectivity?
Methodological Answer:
- Substituent variation : Synthesize analogs with halogens (Cl, F) at the 2-methoxyphenyl group or alkyl chains on the hydroxymethyl group. Test against panels of cancer cell lines (e.g., NCI-60) .
- Pharmacophore mapping : Use MOE or Discovery Studio to identify critical interaction sites (e.g., hydrogen-bond donors in the acetamide group) .
- In vivo validation : Prioritize derivatives with logP 2.5–3.5 for improved bioavailability in rodent models .
Advanced: What role do non-covalent interactions play in stabilizing the compound’s supramolecular assembly?
Methodological Answer:
- π-π stacking : Analyze crystallographic data (e.g., ) to measure distances (~3.4 Å) between aromatic rings in the tricyclic core .
- Hydrogen bonding : Characterize NH···O interactions (e.g., acetamide to oxa group) via temperature-dependent NMR to assess stability in solution .
- Van der Waals forces : Use Hirshfeld surface analysis to quantify contributions of methyl and methoxy groups to crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
